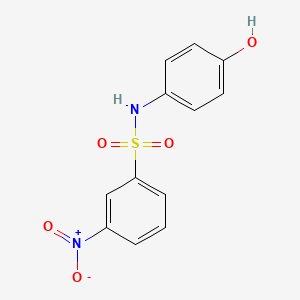

N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide

Descripción general

Descripción

N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide, also known as sulphanilamide, is a sulfonamide antibiotic that was first synthesized in 1935. It is an important compound in the field of medicinal chemistry and has been extensively studied for its various biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide, and similar compounds, have been a focus in the field of synthesis and characterization. For example, a study by Murthy et al. (2018) involved synthesizing a related sulfonamide molecule and characterizing its structure using spectroscopic tools and SCXRD studies. The study highlights the compound's crystallization in a specific crystal system and investigates its intermolecular interactions.

Chemical Reactivity and Proteomics

The reactivity of sulfonamide compounds, including those with nitrobenzene groups, is significant in various chemical processes. For instance, the work of Fukuyama et al. (1995) discusses how 2- and 4-Nitrobenzenesulfonamides can be alkylated smoothly to yield N-alkylated sulfonamides. This process is relevant in the preparation of secondary amines and protection of amines. In proteomics, Matsuo et al. (2006) explored the use of a 2-nitrobenzenesulfenyl method for quantitative analysis, demonstrating its utility in detecting labeled peptides.

Antitumor Activity and Medicinal Chemistry

In medicinal chemistry, sulfonamide compounds, including those with hydroxyphenyl and nitrobenzenesulfonamide moieties, are studied for their antitumor properties. Owa et al. (2002) researched the cell cycle inhibition properties of certain sulfonamides, finding that they have potential as antimitotic agents disrupting tubulin polymerization.

Neuroprotection and Brain Ischemia

Compounds such as m-nitrobenzoyl-alanine and benzenesulfonamides have been investigated for their neuroprotective effects. Cozzi et al. (1999) demonstrated that certain kynurenine hydroxylase inhibitors, structurally related to nitrobenzenesulfonamides, could reduce brain damage in models of focal or global brain ischemia.

Ophthalmology and Intraocular Pressure

In ophthalmology, the role of sulfonamide compounds in reducing intraocular pressure has been studied. Duffel et al. (1986) explored the efficacy of N-substituted sulfonamide carbonic anhydrase inhibitors, which are topically active in reducing intraocular pressure.

Environmental Applications

In environmental science, the degradation of pollutants such as nitrobenzene in wastewater treatment processes has been a topic of research. Ma et al. (2005) investigated the use of MnOx/GAC in catalyzing the degradation of nitrobenzene, demonstrating the importance of catalysts in wastewater treatment.

Propiedades

IUPAC Name |

N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5S/c15-11-6-4-9(5-7-11)13-20(18,19)12-3-1-2-10(8-12)14(16)17/h1-8,13,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLQCGMPBDCPKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

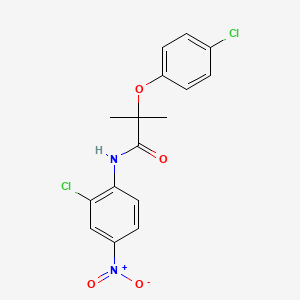

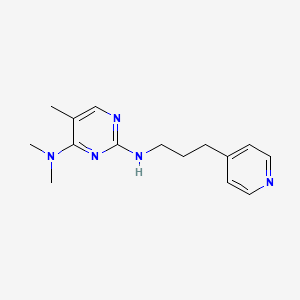

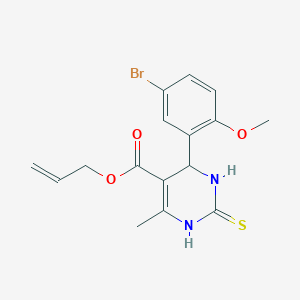

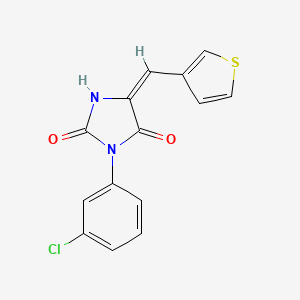

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

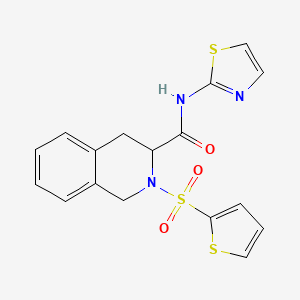

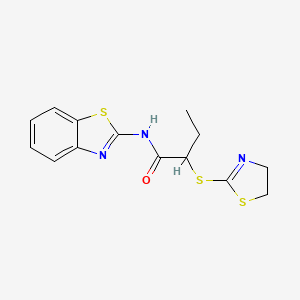

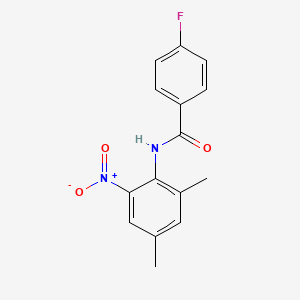

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinol](/img/structure/B4058314.png)

![1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4058324.png)

![5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-3-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4058344.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B4058359.png)

![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N-(2-methoxypyridin-3-yl)benzamide](/img/structure/B4058413.png)

![methyl 4-[4-(benzoyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4058423.png)

![isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B4058428.png)